Triptophenolide methyl ether

Übersicht

Beschreibung

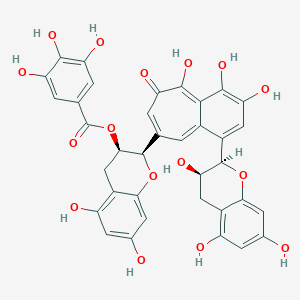

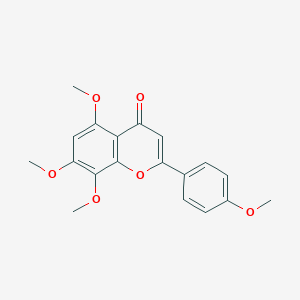

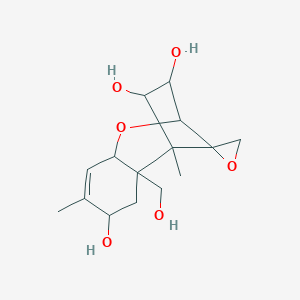

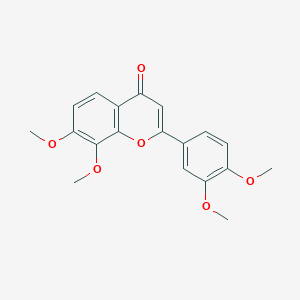

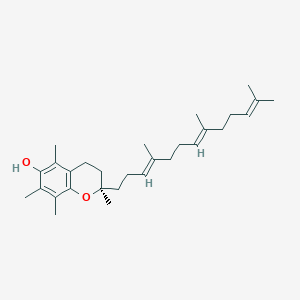

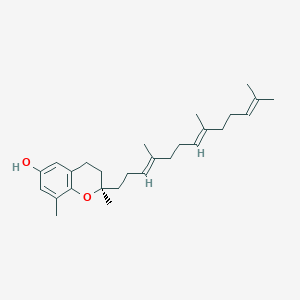

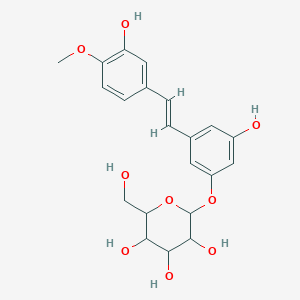

Triptophenolide methyl ether is a tetracyclic diterpenoid with the formula C21H26O3 . It was originally isolated from Tripterygium wilfordii . It is a colorless crystalline plate isolated from ethyl acetate extracts of Tripterygium wilfordii .

Synthesis Analysis

An efficient synthesis of triptophenolide methyl ether from the readily available abietic acid in nine steps has been described . This synthesis method is characterized by its low cost, high yield, and easy operation . Every reaction in this route has been successfully scaled-up to a 100g substrate level without loss of yield .Molecular Structure Analysis

Triptophenolide methyl ether is a tetracyclic diterpenoid with the formula C21H26O3 .Chemical Reactions Analysis

Ethers, including triptophenolide methyl ether, can undergo acidic cleavage where the ether oxygen is protonated to form a good leaving group. This group can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis of Triptophenolide Methyl Ether : Zhou et al. (2010) described an efficient synthesis method for triptophenolide methyl ether from readily available abietic acid. This process, characterized by low cost, high yield, and easy operation, was also successfully scaled up to a 100 g substrate level without loss of yield. This synthesis is significant for the production of (-)-triptolide (Zhou et al., 2010).

Enantioselective Total Synthesis of Related Compounds : Yang et al. (2000) achieved the first enantioselective total synthesis of several compounds, including (+)-Triptophenolide methyl ether. The key step in this synthesis involved lanthanide triflate-catalyzed oxidative radical cyclization, leading to the preparation of (+)-Triptophenolide methyl ether with high enantiomeric excess. This research is crucial for understanding the synthesis of natural products related to triptophenolide methyl ether (Yang et al., 2000).

Isolation and Structural Analysis : Deng et al. (1982) reported on the isolation and structural analysis of triptophenolide methyl ether from Tripterygium wilfordii Hook. f. They identified triptophenolide methyl ether as one of the diterpenoid-lactones isolated and determined its structure through spectroscopic analysis and the preparation of derivatives. This study contributed to the understanding of the chemical constituents of Tripterygium wilfordii (Deng et al., 1982).

Analysis of Related Compounds : Li et al. (2008) conducted an analysis of triptophenolide and its related compounds from Tripterygium wilfordii Hook.f using negative electrospray tandem mass spectrometry. They investigated the fragmentation mechanisms of these compounds, which is essential for understanding the metabolites of triptophenolide-related compounds (Li et al., 2008).

Separation of Diterpenoids : Peng et al. (2008) utilized high-speed counter-current chromatography (HSCCC) for the separation of bioactive compounds, including triptophenolide, from Triperygium wilfordii Hook.f. This method allowed for the efficient separation and purification of these compounds, which is vital for further research and potential applications (Peng et al., 2008).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for triptophenolide methyl ether are not mentioned in the search results, there is ongoing research into the synthesis of triptolide and its related compounds . This includes the key intermediate triptophenolide methyl ether . The research aims to improve the synthesis process and understand the field better .

Eigenschaften

IUPAC Name |

(3bR,9bS)-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-12(2)13-5-7-17-15(19(13)23-4)6-8-18-16-11-24-20(22)14(16)9-10-21(17,18)3/h5,7,12,18H,6,8-11H2,1-4H3/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYCSQASGZODFD-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225324 | |

| Record name | Triptophenolide methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triptophenolide methyl ether | |

CAS RN |

74311-48-1 | |

| Record name | Triptophenolide methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74311-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptophenolide methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074311481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptophenolide methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)